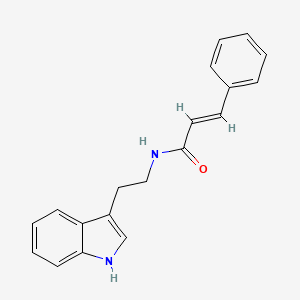

Cinnamoyl tryptamine

Overview

Description

Cinnamoyl tryptamine is a hybrid compound of cinnamic acid and tryptamine . It is known to have antioxidant properties and is a rare ingredient in cosmetics .

Synthesis Analysis

A series of cinnamic acid-tryptamine hybrids were designed, synthesized, and evaluated as dual cholinesterase inhibitors . The synthesis involved targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .Molecular Structure Analysis

The molecular formula of this compound is C19H18N2O . The structure of the most stable tautomer of cinnamoyl pyrone derivatives and vinylogs has been studied .Chemical Reactions Analysis

This compound compounds demonstrated in-vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compounds were found to interact with both the catalytic active site and the peripheral anionic site of AChE and BChE .Physical And Chemical Properties Analysis

The physical and chemical properties of tryptamine, a component of this compound, include a density of 1.2±0.1 g/cm3, boiling point of 378.8±0.0 °C at 760 mmHg, and a molar refractivity of 51.6±0.3 cm3 .Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties : N-(trans-cinnamoyl)tryptamine (Cin.T) was examined alongside other compounds for their effects on proinflammatory cytokines. It was found that Cin.T did not inhibit these cytokines' production, unlike its derivatives. This indicates that Cin.T may have different biological activities compared to its derivatives (Takii et al., 2003).

Bioavailability and Agonistic Activity : Another study focused on the structure-activity relationship (SAR) of tryptamine-based agonists. A cinnamylamine analog demonstrated significant in vitro agonistic activity and improved oral bioavailability, highlighting the potential for development into therapeutic agents (Sawa et al., 2005).

Phytoalexins in Barley : Research on barley infected by Fusarium culmorum revealed the induced accumulation of compounds including N-cinnamoyl tryptamine. These compounds, termed triticamides, showed antimicrobial activities, suggesting a role as phytoalexins in plant defense (Ube et al., 2019).

Microbial Synthesis : A study involving Escherichia coli demonstrated the synthesis of N-hydroxycinnamoyl tryptamine and serotonin from various substrates, indicating potential for biotechnological applications in producing these compounds (Lee et al., 2017).

Potential in Treating Multiple Sclerosis : Tryptamine, a related compound, was found to ameliorate symptoms of experimental autoimmune encephalomyelitis (EAE), a model for Multiple Sclerosis. This suggests potential therapeutic applications of tryptamine and its derivatives in neuroinflammatory diseases (Dopkins et al., 2021).

Role in Gut Microbiota : Tryptamine produced by gut bacteria was found to activate an epithelial G-protein-coupled receptor, influencing colonic secretion. This highlights the influence of bacterial metabolites on host physiology (Bhattarai et al., 2018).

Inhibitory Effects on Enzymes : Cinnamic acid–tryptamine hybrids were synthesized and evaluated as cholinesterase inhibitors, with one compound showing potent inhibitory activity. This suggests potential for development into therapeutic agents for diseases like Alzheimer's (Ghafary et al., 2018).

Mechanism of Action

Target of Action

Cinnamoyl tryptamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may have therapeutic benefits in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, AChE and BChE, by binding to both the peripheral anionic site (PAS) and catalytic sites (CAS) of these enzymes . This dual binding interaction is thought to enhance the potency of the compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Result of Action

The inhibition of AChE and BChE by this compound leads to increased levels of acetylcholine in the brain . This can result in enhanced cholinergic transmission, which may improve cognitive function in conditions like Alzheimer’s disease . Additionally, some cinnamic acid-tryptamine hybrids have demonstrated neuroprotective effects and the ability to inhibit β-amyloid (Aβ) aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Safety and Hazards

Future Directions

The future directions for Cinnamoyl tryptamine research could involve further exploration of its potential as a dual cholinesterase inhibitor . Additionally, the synthesis of N-cinnamoyl tryptamine from glucose without feeding of cinnamic acid and tryptamine could be an interesting area for future research .

Biochemical Analysis

Biochemical Properties

Cinnamoyl tryptamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves binding with both the peripheral anionic site (PAS) and catalytic sites (CAS) of AChE and BChE .

Cellular Effects

Preliminary studies suggest that it may have neuroprotective effects in certain cell lines, such as the PC12 cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the aggregation of β-amyloid (Aβ), a protein involved in Alzheimer’s disease, in self-induced peptide aggregation tests . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

This compound is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and tyrosine decarboxylase (TyDC), which are essential for its biosynthesis .

properties

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNGDZDGGGVGHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

212707-61-4 | |

| Record name | Cinnamoyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMOYL TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)

![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)